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Compound of Interest

Compound Name: Acloproxalap

Cat. No.: B10830846 Get Quote

An In-depth Technical Guide to the Chemical Structure and Activity of Acloproxalap (ADX-629)

Introduction
Acloproxalap, also known as ADX-629, is an investigational, first-in-class, orally administered

small-molecule drug candidate under development by Aldeyra Therapeutics.[1][2] It is a

modulator of Reactive Aldehyde Species (RASP), which are pro-inflammatory molecules

implicated in the pathogenesis of various immune-mediated and metabolic diseases.[1][3]

Acloproxalap is a quinoline-based aldehyde scavenger designed to trap these toxic

aldehydes, thereby reducing inflammation and subsequent tissue damage.[4] This document

provides a detailed overview of its chemical properties, mechanism of action, and supporting

experimental data.

Chemical Structure and Properties
Acloproxalap is an analog of reproxalap. Its chemical identity has been established through

various analytical methods, and its key properties are summarized below.
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Property Value Source

IUPAC Name
2-(3-aminoquinolin-2-

yl)propan-2-ol
[PharmaCompass]

Synonyms ADX-629, Acloproxalap [PharmaCompass]

Molecular Formula C₁₂H₁₄N₂O [PharmaCompass]

Molecular Weight 202.25 g/mol [PharmaCompass]

Canonical SMILES

CC(C)

(C1=NC2=CC=CC=C2C=C1N)

O

[PharmaCompass]

InChI Key
NOFRQDXKZDAYGB-

UHFFFAOYSA-N
[PharmaCompass]

CAS Number 1824609-67-7 [PharmaCompass]

Mechanism of Action: RASP Scavenging
Acloproxalap's therapeutic potential stems from its function as a potent scavenger of Reactive

Aldehyde Species (RASP). RASP, such as malondialdehyde and acetaldehyde, are highly

reactive molecules produced during metabolic processes and inflammatory responses. These

aldehydes contribute to cellular damage and propagate inflammation by activating a wide array

of pro-inflammatory factors, including NF-κB, inflammasomes, and Scavenger Receptor A,

leading to cytokine release.

ADX-629 is designed to trap and neutralize these aldehydes, effectively acting as an upstream

immunological switch that can shift the immune system from a pro-inflammatory to an anti-

inflammatory state. By reducing the overall "aldehyde load," Acloproxalap mitigates the

downstream inflammatory cascade.
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Caption: Mechanism of RASP-mediated inflammation and Acloproxalap intervention.

Preclinical and Clinical Data
Acloproxalap (ADX-629) has been evaluated in various preclinical models and clinical trials,

demonstrating its potential to mitigate inflammation and disease pathology.
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Preclinical Efficacy in Alcoholic Liver Disease (ALD)
In a mouse model of ALD, ADX-629 treatment resulted in significant reductions in key disease

markers compared to untreated, ethanol-fed mice.

Parameter Measured Outcome P-value

Liver Acetaldehyde (AA) Significant Decrease p < 0.05

Liver Malondialdehyde-

Acetaldehyde (MAA)
Significant Decrease p < 0.05

Circulating Anti-MAA Antibody Significant Decrease p < 0.05

Liver/Serum Triglycerides Significant Decrease p < 0.01

Liver Fat Accumulation Significant Decrease p < 0.0001

Serum IFN-γ and MCP-1 Significant Decrease p < 0.01

Clinical Efficacy in Acute Alcohol Challenge
In a Phase 2 crossover trial, ADX-629 demonstrated target engagement and improved signs of

acute alcohol intoxication.

Parameter Measured Outcome P-value

Dermal Flushing Reduced compared to placebo p = 0.0007

Romberg Test Balance Time
Increased compared to

placebo
p = 0.02

Acetaldehyde Levels Lowered compared to placebo p = 0.03

Total Cholesterol Statistically lower than placebo p = 0.02

LDL Cholesterol Statistically lower than placebo p = 0.047

Experimental Protocols
Chronic/Binge Mouse Model of Alcoholic Liver Disease

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This study was designed to assess the efficacy of ADX-629 in a model that mimics chronic and

heavy alcohol consumption.

Model: A chronic/binge mouse model of Alcoholic Liver Disease (ALD) was utilized.

Dietary Regimen: Mice were fed an alcohol-containing (5%) liquid diet or a control diet for 10

days.

Treatment Administration: On the final day, mice were treated with ADX-629 via oral gavage

30 minutes prior to receiving a bolus gavage of 31.5% ethanol.

Experimental Groups: The study included four main groups for comparison:

Control diet, no ADX-629

Control diet + ADX-629

Ethanol diet, no ADX-629

Ethanol diet + ADX-629

Endpoints: Key endpoints included levels of liver acetaldehyde (AA), liver malondialdehyde-

acetaldehyde (MAA), anti-MAA antibodies, triglycerides, and pro-inflammatory cytokines.

Experimental Workflow: ALD Mouse Model
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Caption: Experimental workflow for the preclinical ALD mouse model.

Phase 2 Alcohol Challenge Clinical Trial
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This study was designed to evaluate the effect of ADX-629 on the signs of acute alcohol

intoxication in human subjects.

Study Design: A sequence-randomized, double-masked, placebo-controlled crossover Phase

2 clinical trial. Twenty-three subjects were exposed to both ADX-629 and placebo.

Treatment Administration: ADX-629 or a matching placebo was administered twice before

exposure to alcohol and once afterward.

Endpoints: Primary endpoints focused on safety and tolerability. Secondary endpoints

included signs of intoxication (dermal flushing, Romberg test for balance) and levels of the

ethanol metabolite acetaldehyde.

Conclusion
Acloproxalap (ADX-629) is a novel, quinoline-based RASP inhibitor with a well-defined

chemical structure. Its mechanism of action, centered on the scavenging of pro-inflammatory

aldehydes, represents an innovative, upstream approach to modulating the immune system.

Preclinical and Phase 2 clinical data have demonstrated its ability to reduce aldehyde load and

markers of inflammation and cellular damage in conditions such as alcoholic liver disease and

acute alcohol intoxication. These findings support the continued development of Acloproxalap
and other RASP modulators for a range of systemic immune-mediated and metabolic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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